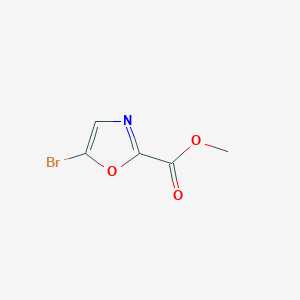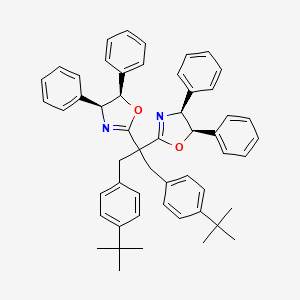![molecular formula C29H22F6NOP B6291477 N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% CAS No. 1853342-57-0](/img/structure/B6291477.png)
N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide” is a chemical compound with the CAS number 1853342-57-0 . It is available in purities of 95% and 98% .
Physical and Chemical Properties The compound has a molecular formula of C29H22F6NOP and a molecular weight of 545.46 . The predicted boiling point is 562.5±50.0 °C and the predicted pKa is 12.89±0.46 .
Scientific Research Applications
Catalytic Applications
A notable application is in palladium-catalyzed asymmetric allylic alkylation processes. Research by Lamač et al. (2007) on chiral phosphinoferrocene carboxamide ligands, which share structural similarities with the compound , demonstrated their effectiveness in enantioselective allylic alkylation, achieving high enantioselectivities (up to 90% ee) (Lamač et al., 2007). This showcases the potential of such compounds in synthesizing enantiomerically pure products.
Material Synthesis and Characterization
The synthesis and characterization of novel polyimides incorporating phosphine oxide and fluorine moieties have been explored. Jeong et al. (2001) developed a novel diamine and used it to prepare polyimides, demonstrating that these materials exhibit high glass-transition temperatures, excellent solubility, and low dielectric constants, which are desirable properties for electronic and optical applications (Jeong et al., 2001).
Structural Characterization and Reactivity
Research on sterically encumbered systems for low-coordinate phosphorus centers by Shah et al. (2000) provides insight into the structural framework and reactivity of compounds featuring bis(diphenylphosphino) moieties. These studies contribute to the understanding of the electronic and spatial requirements for the design of ligands and catalysts in organometallic chemistry (Shah et al., 2000).
Electrophilic Trifluoromethylation
The development of chiral diphosphine ligands containing bis(trifluoromethyl)phosphine groups by Armanino et al. (2010) demonstrates the utility of electrophilic trifluoromethylation in synthesizing ligands with potential application in asymmetric catalysis (Armanino et al., 2010).
Advanced Material Properties
The work on facile fabrication of redox-active and electrochromic poly(amide-amine) films by Hsiao et al. (2016) illustrates the application of compounds with diphenylaminobenzamide moieties in creating materials that exhibit reversible electrochemical oxidation processes and color changes upon electro-oxidation, relevant for electronic display technologies (Hsiao et al., 2016).
Properties
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F6NOP/c30-28(31,32)22-16-21(17-23(18-22)29(33,34)35)27(37)36-26(20-10-4-1-5-11-20)19-38(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,26H,19H2,(H,36,37)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHBYWMGGPRFC-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F6NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)
![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)

